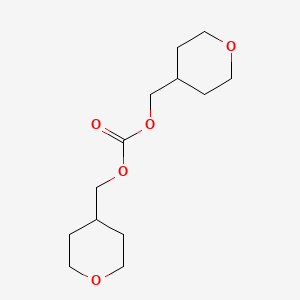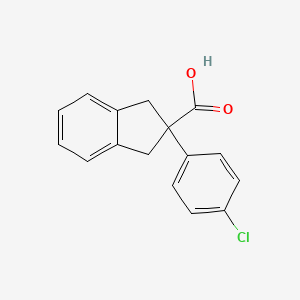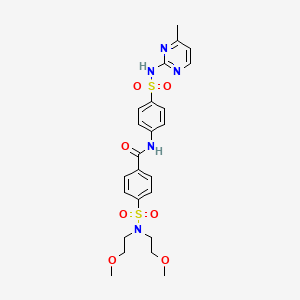![molecular formula C6H6F2N2O3 B2843145 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1178153-34-8](/img/structure/B2843145.png)
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a chemical compound with the CAS Number: 1178153-34-8 . It has a molecular weight of 192.12 and its IUPAC name is the same as the common name . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6F2N2O3/c7-5(8)6-10-9-3(13-6)1-2-4(11)12/h5H,1-2H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 192.12 . The compound is typically stored at 4 degrees Celsius .科学的研究の応用
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of bioactivities, making them the focus of extensive research for the development of new medicinal agents. These compounds are recognized for their ability to effectively bind with various enzymes and receptors in biological systems, facilitating numerous weak interactions. This characteristic leads to an array of therapeutic applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal uses. The diverse pharmacological properties of these derivatives underline their significant potential in drug development across multiple disease areas (G. Verma et al., 2019).
Antimicrobial Properties
The antimicrobial activity of 1,3,4-oxadiazole derivatives has been extensively documented. These compounds have demonstrated effectiveness against a wide range of microorganisms, including bacteria, fungi, and viruses. The high potency and promising profiles of these derivatives as antimicrobial agents suggest their potential as novel drugs to address the growing issue of antimicrobial resistance (T. Glomb & P. Świątek, 2021).
Sensor Applications and Material Science
Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, have found applications beyond pharmacology, including in material science and as chemosensors. Their photoluminescent properties, combined with excellent thermal and chemical stability, make them suitable for use in fluorescent frameworks. These frameworks are particularly useful in the development of chemosensors for selective metal-ion sensing. The ability of these compounds to act as coordination sites for metal ions highlights their versatility and potential for various industrial applications (D. Sharma, H. Om, & A. Sharma, 2022).
Environmental and Biological Degradation Studies
The environmental fate and biodegradability of polyfluoroalkyl substances, including compounds related to 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid, have been a subject of study. Research in this area focuses on understanding the degradation pathways of these substances and their transformation into persistent pollutants. Such studies are crucial for assessing the environmental impact of these chemicals and for the development of strategies to mitigate their presence in ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).
作用機序
Difluoromethyl-1,3,4-oxadiazoles (DFMOs), which include “3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid”, have been reported as potent and selective inhibitors of histone deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncology and non-oncological diseases . DFMOs act as mechanism-based and essentially irreversible HDAC6 inhibitors . Biochemical data confirm that DFMOs are capable of inhibiting HDAC6 via a two-step slow-binding mechanism .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c7-5(8)6-10-9-3(13-6)1-2-4(11)12/h5H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBXYOAENUITRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2843063.png)

![2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2843065.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2843067.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)
![5-iodo-7-methyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2843071.png)
![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)
![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide](/img/structure/B2843083.png)
![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)